molecular formula C8H7ClN2OS B1586477 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 568577-81-1

2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1586477
CAS No.: 568577-81-1
M. Wt: 214.67 g/mol
InChI Key: NPCDJJHBOSYDKS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core with a chloromethyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The chloromethyl group can be introduced through subsequent chloromethylation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with conditions tailored to the specific reactivity of the chloromethyl group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with specific biological targets.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs, particularly in areas such as cancer treatment or infectious diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with unique properties. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloromethylpyridine

  • 2-(Chloromethyl)benzimidazole

  • Epichlorohydrin

Uniqueness: 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique thieno[2,3-d]pyrimidinone core, which is not commonly found in other chloromethyl-containing compounds

Properties

IUPAC Name

2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDJJHBOSYDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383235
Record name 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-81-1
Record name 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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